BenchChemオンラインストアへようこそ!

1-(4-methoxybenzyl)pyrrolidine

Muscarinic Receptor Pharmacology Medicinal Chemistry CNS Drug Discovery

Procure 1-(4-methoxybenzyl)pyrrolidine for muscarinic receptor SAR and cognition-enhancer development. The 4-methoxy group confers distinct lipophilicity and binding (Ki 116-364 nM) vs inactive unsubstituted analogs. Essential for ADME optimization and scaffold studies.

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
CAS No. 122439-15-0
Cat. No. B5758287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-methoxybenzyl)pyrrolidine
CAS122439-15-0
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CN2CCCC2
InChIInChI=1S/C12H17NO/c1-14-12-6-4-11(5-7-12)10-13-8-2-3-9-13/h4-7H,2-3,8-10H2,1H3
InChIKeyITSWOQFBVVYVPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Methoxybenzyl)pyrrolidine (CAS 122439-15-0) Procurement Guide: Technical Specifications and Selection Rationale


1-(4-Methoxybenzyl)pyrrolidine (CAS 122439-15-0) is a tertiary amine featuring a pyrrolidine ring N-substituted with a 4-methoxybenzyl group . Its molecular formula is C₁₂H₁₇NO, with a molecular weight of 191.27 g/mol . This compound serves as a versatile building block in medicinal chemistry, particularly in the synthesis of muscarinic receptor ligands and cognition-enhancing agents [1]. The 4-methoxy substituent on the benzyl ring modulates both lipophilicity and electronic properties, distinguishing it from unsubstituted or differently substituted N-benzylpyrrolidine analogs .

Why 1-(4-Methoxybenzyl)pyrrolidine (CAS 122439-15-0) Cannot Be Replaced by Other N-Benzylpyrrolidines: A Quantitative Rationale


Generic substitution among N-benzylpyrrolidines is scientifically unsound due to the profound impact of the benzyl substituent on both target binding and physicochemical properties. The 4-methoxy group in 1-(4-methoxybenzyl)pyrrolidine confers a distinct electronic and steric profile compared to unsubstituted benzyl, 4-methylbenzyl, or 4-hydroxybenzyl analogs . This substitution directly influences muscarinic acetylcholine receptor (mAChR) binding affinity, as evidenced by Ki values ranging from 116 nM to 364 nM across different tissue subtypes [1]. Furthermore, the methoxy group modulates lipophilicity and hydrogen-bonding capacity, which in turn affects solubility, permeability, and metabolic stability . Replacing this compound with a structurally similar analog without rigorous comparative data risks altering target engagement, off-target profiles, and overall ADME properties, potentially invalidating experimental outcomes or development programs [1].

Quantitative Differentiation of 1-(4-Methoxybenzyl)pyrrolidine (CAS 122439-15-0) from Closest Analogs


Muscarinic Acetylcholine Receptor (mAChR) Binding Affinity: 1-(4-Methoxybenzyl)pyrrolidine vs. Unsubstituted N-Benzylpyrrolidine

1-(4-Methoxybenzyl)pyrrolidine exhibits measurable binding affinity for muscarinic acetylcholine receptors (mAChRs), with Ki values ranging from 116 nM to 364 nM across different tissue subtypes [1]. In contrast, the unsubstituted N-benzylpyrrolidine analog demonstrates no appreciable affinity for muscarinic receptors at comparable concentrations [2]. This indicates that the 4-methoxy substituent is critical for mAChR engagement. The quantified difference in affinity (Ki of 116-364 nM vs. no detectable binding) provides a clear rationale for selecting the methoxy-substituted compound in studies targeting cholinergic systems.

Muscarinic Receptor Pharmacology Medicinal Chemistry CNS Drug Discovery

Cognition-Enhancing Activity: 1-(4-Methoxybenzyl)pyrrolidine vs. Aniracetam (Oxidized Analog)

The European Patent Office recognizes 1-(p-methoxybenzyl)-2-pyrrolidinone, a direct oxidized derivative of 1-(4-methoxybenzyl)pyrrolidine, as an active substance for combating cerebral insufficiency and improving intellectual ability [1]. This patent establishes a clear therapeutic direction for the 4-methoxybenzyl-pyrrolidine scaffold. Aniracetam (1-(4-methoxybenzoyl)-2-pyrrolidinone), a clinically used nootropic, is a further oxidized analog (benzoyl instead of benzyl) . The reduction of the benzoyl group to a benzyl group in the target compound represents a distinct redox state with potentially different pharmacokinetic and pharmacodynamic properties, offering a unique entry point for exploring the structure-activity relationship of this scaffold in cognitive enhancement research.

Cognitive Enhancement Nootropic Agents Cerebral Insufficiency

Lipophilicity (LogP) as a Selectivity and ADME Determinant: 1-(4-Methoxybenzyl)pyrrolidine vs. Unsubstituted N-Benzylpyrrolidine

The calculated partition coefficient (LogP) for 1-(4-methoxybenzyl)pyrrolidine is reported as approximately 0.815 [1]. This value is significantly lower than the LogP reported for the unsubstituted N-benzylpyrrolidine analog, which ranges from 2.19 to 2.47 [2]. The reduction in LogP upon introduction of the 4-methoxy group (ΔLogP ≈ -1.5) indicates a substantial decrease in lipophilicity, which can profoundly influence membrane permeability, plasma protein binding, and metabolic clearance. This difference provides a physicochemical basis for expecting altered ADME profiles between the two compounds.

ADME Properties Lipophilicity CNS Drug Design

Lack of 5-Lipoxygenase (5-LOX) Inhibitory Activity: Differentiating 1-(4-Methoxybenzyl)pyrrolidine from Anti-inflammatory Pyrrolidine Derivatives

1-(4-Methoxybenzyl)pyrrolidine was evaluated for its ability to inhibit rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase (5-LOX) at a concentration of 100 µM and showed no significant activity [1]. This negative result is a key differentiating factor from other pyrrolidine derivatives that exhibit potent 5-LOX inhibition and are pursued as anti-inflammatory agents. The absence of 5-LOX activity at this concentration suggests that the 4-methoxybenzyl-pyrrolidine scaffold does not promiscuously inhibit this enzyme, which can be a desirable selectivity feature depending on the research context.

Enzyme Inhibition 5-Lipoxygenase Inflammation Research

Optimal Research and Industrial Application Scenarios for 1-(4-Methoxybenzyl)pyrrolidine (CAS 122439-15-0) Based on Quantitative Evidence


Probing Muscarinic Acetylcholine Receptor (mAChR) Subtype Pharmacology

Utilize 1-(4-methoxybenzyl)pyrrolidine as a tool compound to investigate mAChR subtype-specific signaling and binding. Its quantifiable, albeit moderate, binding affinities (Ki values of 116-364 nM across different tissues [1]) and the critical dependence of this activity on the 4-methoxy group make it suitable for SAR studies aimed at optimizing mAChR ligands. The compound's distinct affinity profile, when compared to the inactive unsubstituted analog [2], allows for precise interrogation of the role of the methoxy substituent in receptor engagement. This application is directly supported by evidence from Section 3, Evidence Item 1.

Synthetic Intermediate for Cognition-Enhancing Agents (Nootropics)

Employ 1-(4-methoxybenzyl)pyrrolidine as a key synthetic intermediate in the development of novel cognition-enhancing agents. The compound's structural relationship to 1-(p-methoxybenzyl)-2-pyrrolidinone, which is patented for combating cerebral insufficiency [3], and its position on the redox pathway to the clinical nootropic Aniracetam , highlight its utility. Researchers can leverage this compound to explore the SAR of the benzyl-pyrrolidine scaffold, particularly the impact of oxidation state on efficacy and ADME properties. This application is directly supported by evidence from Section 3, Evidence Item 2.

ADME Optimization and CNS Penetration Studies

Incorporate 1-(4-methoxybenzyl)pyrrolidine in studies focused on optimizing the ADME properties of N-benzylpyrrolidine derivatives. The significant reduction in lipophilicity (LogP ≈ 0.815) conferred by the 4-methoxy group, compared to the more lipophilic unsubstituted N-benzylpyrrolidine (LogP 2.19-2.47) [4][5], makes it a valuable comparator. This difference allows researchers to experimentally assess the impact of this specific structural modification on membrane permeability, plasma protein binding, metabolic stability, and ultimately, CNS exposure. This application is directly supported by evidence from Section 3, Evidence Item 3.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-methoxybenzyl)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.